Regioisomeric Scaffold Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole in Anti-Diabetic Screening
The target compound contains a 1,2,4-oxadiazole core, distinguishing it from the class of 1,3,4-oxadiazole-thiol indole hybrids [1]. A closely related class of 1,3,4-oxadiazole-2-thiol indole acetamides demonstrated potent alpha-glucosidase inhibition, with the most active compounds (8h and 8l) showing IC50 values of 9.46 ± 0.03 µM and 9.37 ± 0.03 µM, respectively, compared to the standard acarbose at 37.38 ± 0.12 µM [1]. The target compound presents a chemically distinct scaffold for probing this enzyme family, which is inaccessible using the 1,3,4-oxadiazole series.
| Evidence Dimension | Scaffold-dependent alpha-glucosidase enzyme inhibition potential |
|---|---|
| Target Compound Data | 1,2,4-oxadiazole indole hybrid scaffold; biological IC50 not reported |
| Comparator Or Baseline | Closest analog class (1,3,4-oxadiazole-2-thiol indole acetamide; 8l) IC50 = 9.37 ± 0.03 µM |
| Quantified Difference | Scaffold regioisomer transition (1,3,4- to 1,2,4-oxadiazole) expected to fundamentally alter IC50 profile; direct substitution is not scientifically valid. |
| Conditions | In vitro yeast alpha-glucosidase enzyme inhibition assay, referenced to standard acarbose (IC50 = 37.38 ± 0.12 µM) |
Why This Matters
For anti-diabetic screening programs, this compound is the required 1,2,4-oxadiazole probe; the 1,3,4-isomer cannot serve as a substitute without compromising SAR integrity.
- [1] Nazir, M., et al. (2018). New indole based hybrid oxadiazole scaffolds with N-substituted acetamides: As potent anti-diabetic agents. Bioorganic Chemistry, 81, 253-263. DOI: 10.1016/j.bioorg.2018.08.010. View Source
